molecular formula C18H20N2O4 B5609926 5-(1,3-benzodioxol-5-ylmethyl)-1-(isoxazol-3-ylmethyl)-5-methylpiperidin-2-one

5-(1,3-benzodioxol-5-ylmethyl)-1-(isoxazol-3-ylmethyl)-5-methylpiperidin-2-one

Cat. No. B5609926
M. Wt: 328.4 g/mol
InChI Key: COMVMTAPIJPPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethyl)-1-(isoxazol-3-ylmethyl)-5-methylpiperidin-2-one, also known as MDMAI, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research.

Mechanism of Action

5-(1,3-benzodioxol-5-ylmethyl)-1-(isoxazol-3-ylmethyl)-5-methylpiperidin-2-one acts as a serotonin reuptake inhibitor, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. This can lead to increased feelings of euphoria, sociability, and empathy. However, it can also lead to negative side effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1,3-benzodioxol-5-ylmethyl)-1-(isoxazol-3-ylmethyl)-5-methylpiperidin-2-one in lab experiments is its ability to selectively bind to the serotonin transporter. This can be useful in studying the role of serotonin in various neurological disorders. However, the potential for negative side effects must be taken into account when designing experiments.

Future Directions

There are several potential future directions for research involving 5-(1,3-benzodioxol-5-ylmethyl)-1-(isoxazol-3-ylmethyl)-5-methylpiperidin-2-one. One area of interest is its potential use in studying the role of serotonin in depression and anxiety disorders. Another area of interest is its potential use in studying the effects of serotonin on social behavior and empathy. Additionally, further research is needed to fully understand the potential risks and benefits of this compound in lab experiments.
In conclusion, this compound is a synthetic compound that has potential applications in neuroscience research. Its ability to selectively bind to the serotonin transporter makes it a useful tool for studying the role of serotonin in various neurological disorders. However, the potential for negative side effects must be taken into account when designing experiments. Further research is needed to fully understand the potential risks and benefits of this compound in lab experiments.

Synthesis Methods

The synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-1-(isoxazol-3-ylmethyl)-5-methylpiperidin-2-one involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-oxopropanal with hydroxylamine hydrochloride and sodium acetate in acetic acid, followed by the addition of methylamine hydrochloride and sodium cyanoborohydride. The resulting product is then purified using chromatography.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethyl)-1-(isoxazol-3-ylmethyl)-5-methylpiperidin-2-one has been studied for its potential use as a tool in neuroscience research. It has been shown to bind to the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep. This binding may lead to changes in serotonin levels in the brain, which could be useful in studying the role of serotonin in various neurological disorders.

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1-(1,2-oxazol-3-ylmethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(9-13-2-3-15-16(8-13)23-12-22-15)6-4-17(21)20(11-18)10-14-5-7-24-19-14/h2-3,5,7-8H,4,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMVMTAPIJPPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N(C1)CC2=NOC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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